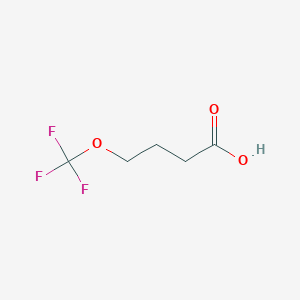

4-(Trifluoromethoxy)butanoic acid

Description

Contemporary Significance of Fluorine in Organic Molecules for Advanced Chemical Research

The element fluorine possesses a unique combination of properties that make it highly valuable in the design of novel molecules. numberanalytics.com Its high electronegativity, small atomic size, and the exceptional strength of the carbon-fluorine bond contribute to the distinct characteristics of organofluorine compounds. numberanalytics.comlew.ro The introduction of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in drug development. lew.ronih.gov Furthermore, fluorine substitution can modulate a compound's lipophilicity, acidity, and basicity, which in turn influences its ability to cross cell membranes and interact with biological targets. numberanalytics.comlew.ro

The impact of fluorine in the life sciences is substantial, with a significant percentage of pharmaceuticals and agrochemicals containing at least one fluorine atom. nih.govresearchgate.net For instance, in 2002, nine of the 31 new chemical entities approved contained fluorine. nih.gov This trend continues, driven by the ability of fluorine to fine-tune molecular properties and enhance biological activity. lew.ro

The Trifluoromethoxy (–OCF₃) Group: Synthesis and Importance in Modulating Molecular Properties

Among the various fluorine-containing functional groups, the trifluoromethoxy (–OCF₃) group has emerged as a particularly important substituent in medicinal chemistry and materials science. nih.govontosight.ai It is often considered a "super-halogen" or "pseudo-halogen" due to its electronic properties, which are similar to those of chlorine or fluorine. nih.gov The trifluoromethoxy group is both more electron-withdrawing and significantly more lipophilic than a simple methoxy (B1213986) group. nih.gov This increased lipophilicity can improve a molecule's in vivo uptake and transport. nih.gov

The synthesis of compounds containing the trifluoromethoxy group has been an area of active research. While the group is finding increased utility, it remains one of the less understood fluorine substituents. nih.govresearchgate.net The incorporation of the –OCF₃ group can lead to materials with enhanced thermal stability and unique electronic properties. ontosight.ai In drug design, the trifluoromethoxy group can improve metabolic stability and membrane permeability, critical factors for a drug candidate's success. mdpi.com

Position of 4-(Trifluoromethoxy)butanoic Acid within the Landscape of Fluorinated Carboxylic Acids and Butanoic Acid Derivatives

This compound holds a specific position within the broader categories of fluorinated carboxylic acids and butanoic acid derivatives. Fluorinated carboxylic acids are a class of organofluorine compounds that have attracted considerable attention due to their unique properties and applications. rsc.org The presence of fluorine atoms, particularly on the carbon chain adjacent to the carboxyl group, significantly increases the acidity of these compounds compared to their non-fluorinated counterparts. researchgate.net Perfluorinated carboxylic acids, for example, are completely ionized in water. researchgate.net

Butanoic acid and its derivatives are common structural motifs in organic chemistry. uobasrah.edu.iq The introduction of a trifluoromethoxy group at the 4-position of butanoic acid creates a molecule with a distinct set of physicochemical properties. While there is extensive research on fluorinated amino acids, including a 2-amino-4-(trifluoromethoxy)butanoic acid, the non-aminated version, this compound, serves as a valuable building block in its own right. rsc.org Its structure combines the features of a short-chain carboxylic acid with the potent electronic and steric effects of the trifluoromethoxy group, making it a target for synthetic chemists looking to introduce this unique moiety into larger, more complex molecules.

Interactive Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

| This compound | C₅HF₉O₃ | 280.05 | Contains a trifluoromethoxy group on a butanoic acid backbone. chemicalbook.comchemspider.com |

| Butanoic acid | C₄H₈O₂ | 88.11 | A simple short-chain carboxylic acid. uobasrah.edu.iq |

| 2-Amino-4-(trifluoromethoxy)butanoic acid | C₅H₈F₃NO₃ | 203.12 | An amino acid analogue with a trifluoromethoxy group. rsc.org |

| Perfluorooctanoic acid (PFOA) | C₈HF₁₅O₂ | 414.07 | A well-known perfluorinated carboxylic acid. wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C5H7F3O3 |

|---|---|

Molecular Weight |

172.10 g/mol |

IUPAC Name |

4-(trifluoromethoxy)butanoic acid |

InChI |

InChI=1S/C5H7F3O3/c6-5(7,8)11-3-1-2-4(9)10/h1-3H2,(H,9,10) |

InChI Key |

NEVDHHKSAIZYSB-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)COC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Trifluoromethoxy Butanoic Acid and Analogous Structures

Strategies for the Introduction of the Trifluoromethoxy Moiety onto Aliphatic Scaffolds

The synthesis of aliphatic trifluoromethyl ethers presents a considerable challenge in organofluorine chemistry. nih.gov Several methods have been developed to introduce the trifluoromethoxy group onto aliphatic frameworks, each with its own advantages and limitations.

O-Trifluoromethylation of Carboxylic Acids via Hypervalent Iodine Reagents and Related Oxidative Approaches

Hypervalent iodine reagents have emerged as powerful tools for trifluoromethylation reactions. nih.govrsc.org Recently, a method for the O-trifluoromethylation of carboxylic acids using acyloxy(phenyl)trifluoromethyl-λ3-iodanes has been reported. nih.gov This approach provides access to a variety of trifluoromethyl carboxylic esters. nih.gov The reaction is believed to proceed through the formation of an acyloxy(phenyl)trifluoromethyl-λ3-iodane intermediate, which is then activated, leading to the formation of the desired trifluoromethyl ester. nih.gov The use of Lewis acids, such as zinc chloride (ZnCl2), has been shown to enhance the reactivity of these hypervalent iodine reagents. nih.govacs.org

While effective for many substrates, the direct O-trifluoromethylation of carboxylic acids has been a challenging area of research. chemrevlett.com One of the few successful examples involves the use of an acyclic CF3-containing λ3-iodane, chloro(phenyl)trifluoromethyliodane (CPTFI), as the CF3-transfer agent. chemrevlett.com

Table 1: Hypervalent Iodine Reagents in O-Trifluoromethylation

| Reagent Class | Specific Reagent Example | Application | Reference |

| Acyloxy(phenyl)trifluoromethyl-λ3-iodanes | Not specified | O-Trifluoromethylation of carboxylic acids | nih.gov |

| Chloro(phenyl)trifluoromethyliodane (CPTFI) | CPTFI | O-Trifluoromethylation of carboxylic acids | chemrevlett.com |

| Togni Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Electrophilic trifluoromethylation | nih.govrsc.org |

Fluorodesulfurization Reactions for Trifluoromethoxy Ether Formation

An alternative and widely applicable method for the synthesis of both alkyl and aryl trifluoromethyl ethers is the oxidative desulfurization-fluorination of xanthates. nih.govmdpi.com This reaction typically involves treating a xanthate derivative with an N-haloimide as an oxidant and a fluoride (B91410) source, such as a pyridine-HF complex. mdpi.com The process is effective for a broad range of substrates, including those derived from primary alcohols and phenols, yielding the corresponding trifluoromethyl ethers in good to excellent yields. mdpi.com

Recent advancements in this area have explored the use of reagents like Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) in combination with antimony trichloride (B1173362) for the fluorination of xanthates under mild conditions. mdpi.com This method has proven effective for complex substrates. mdpi.com The general applicability of oxidative desulfurization-fluorination of xanthates makes it a cornerstone for the synthesis of aliphatic trifluoromethyl ethers. mdpi.com

Radical Trifluoromethoxylation Approaches and their Regioselectivity

Radical trifluoromethoxylation has recently emerged as a promising strategy for the direct introduction of the OCF3 group. acs.org The trifluoromethoxy radical (•OCF3) is highly electrophilic and reactive. rsc.org Photoredox catalysis has enabled the development of methods for the C–H trifluoromethoxylation of arenes and heteroarenes using specialized reagents. acs.org

While the scope of radical trifluoromethoxylation was initially limited to (hetero)aromatic substrates, recent studies have expanded its application to other systems. acs.orgrsc.org For instance, the radical trifluoromethoxylation of enol carbonates has been demonstrated using Togni's OCF3 reagent. rsc.orgrsc.org Another development involves the use of bis(trifluoromethyl)peroxide (BTMP) for the radical trifluoromethoxylation of silyl (B83357) enol ethers. rsc.org These advancements highlight the growing potential of radical-based methods for accessing trifluoromethoxylated compounds, although controlling the regioselectivity in complex aliphatic systems remains a key challenge. rsc.orgrsc.org

Targeted Synthesis of 4-(Trifluoromethoxy)butanoic Acid and its Isomers

The specific synthesis of this compound and its derivatives often requires multi-step sequences that strategically introduce the trifluoromethoxy group at the desired position.

Multi-Step Synthesis from Readily Available Precursors to Introduce the Trifluoromethoxy Group onto Butanoic Acid Systems

A common strategy for synthesizing this compound involves starting with a precursor that already contains a four-carbon chain and then introducing the trifluoromethoxy group. For example, a synthetic route to 2-amino-4-(trifluoromethoxy)butanoic acid starts from diethylene glycol. rsc.org This is converted in three steps to 2-(trifluoromethoxy)ethyl trifluoromethanesulfonate. rsc.org This intermediate can then be used to alkylate a protected glycine (B1666218) derivative, which after deprotection, yields the target amino acid. rsc.org

Approaches for the Preparation of Alpha-Amino Acid Analogues, such as 2-Amino-4-(trifluoromethoxy)butanoic acid

The synthesis of α-amino acid analogues containing the trifluoromethoxy group is of particular interest for creating novel peptidomimetics. rsc.org A reported synthesis of 2-amino-4-(trifluoromethoxy)butanoic acid, also known as O-trifluoromethyl homoserine, utilizes a retrosynthetic approach that involves the alkylation of a protected glycine derivative with a trifluoromethoxy-substituted triflate. rsc.orgrsc.org This triflate, 2-(trifluoromethoxy)ethyl trifluoromethanesulfonate, is prepared from diethylene glycol. rsc.org The synthesis has been successfully carried out to produce both the racemic mixture and the individual enantiomers of the amino acid. rsc.orgrsc.org The enantiopure forms were obtained through the use of chiral auxiliaries. rsc.org

Enantioselective and Stereoselective Synthetic Pathways for Chiral Trifluoromethoxybutanoic Acids

The synthesis of chiral molecules containing fluorinated groups is a critical area of research, as stereochemistry plays a pivotal role in biological activity. For analogues of this compound, achieving high enantiopurity is essential. Methodologies often rely on either chiral catalysts or the use of chiral auxiliaries to direct the stereochemical outcome of a reaction.

One prominent strategy involves the use of a chiral auxiliary to synthesize enantiopure enamines, which then serve as precursors for stereoselective reactions. Research into the synthesis of α-trifluoromethylthio-β-ketoesters, which are structurally analogous to substituted butanoic acids, demonstrates this principle effectively. In this approach, a readily available and inexpensive chiral diamine, such as trans-1,2-diaminocyclohexane, is used to form a chiral enamine. This intermediate is then reacted with an electrophilic trifluoromethylthiolating agent, like N-trifluoromethylthio saccharin, to introduce the fluorinated group. mdpi.com This method yields enantiomerically enriched α-SCF₃-tetrasubstituted β-keto esters with high enantioselectivity (up to 91% ee) after the removal of the chiral auxiliary. mdpi.com

Alternative strategies aim to develop chiral trifluoromethylthiolating agents directly. For instance, a chiral agent based on the (1S)-(-)-N-2,10-camphorsultam scaffold has been used for the stereoselective α-trifluoromethylthiolation of β-keto esters and other carbonyl compounds. mdpi.com While this approach achieves excellent yields and enantioselectivity, a notable drawback is the requirement for a stoichiometric amount of the expensive enantiopure reagent. mdpi.com

While direct enantioselective synthesis of this compound is not extensively detailed, the synthesis of its analogue, 2-amino-4-(trifluoromethoxy)butanoic acid, has been achieved in both racemic and enantiomerically pure forms, highlighting the feasibility and importance of accessing these chiral building blocks. nih.gov

| Chiral Method | Key Reagent/Auxiliary | Substrate | Electrophile | Enantiomeric Excess (ee) | Reference |

| Chiral Auxiliary | trans-1,2-diaminocyclohexane | β-keto ester | N-trifluoromethylthio saccharin | Up to 91% | mdpi.com |

| Chiral Reagent | (1S)-(-)-N-2,10-camphorsultam | β-keto ester | - | Excellent | mdpi.com |

Development of Scalable and Sustainable Synthetic Protocols for Trifluoromethoxy Carboxylic Acids

Moving from laboratory-scale synthesis to industrial production requires the development of scalable and sustainable protocols. Key considerations include reaction efficiency, atom economy, use of readily available starting materials, and operational safety. For trifluoromethoxy carboxylic acids and their analogues, continuous flow chemistry and novel functionalization strategies are at the forefront of this development.

Another sustainable approach focuses on the deoxygenative functionalization of readily available carboxylic acids. A method for deoxygenative trifluoromethylthiolation transforms carboxylic acids into trifluoromethyl thioesters under mild conditions. rsc.org This strategy employs triphenylphosphine (B44618), which first activates an electrophilic trifluoromethylthiolating reagent and subsequently acts as an oxygen acceptor in the deoxygenation step. rsc.org The method is noted for its broad scope and tolerance of various functional groups, allowing for the late-stage modification of complex molecules. rsc.org

Furthermore, direct methods for creating fluorinated functional groups from abundant starting materials contribute to sustainability. A strategy for synthesizing N-trifluoromethyl amides from carboxylic acid halides and esters has been developed using silver fluoride (AgF) under mild, room-temperature conditions. nih.gov This approach leverages the wide availability of carboxylic acid derivatives to provide a platform for the rapid generation of diverse N-trifluoromethyl amides. nih.gov

| Synthetic Protocol | Starting Material | Key Reagents | Key Feature | Advantage | Reference |

| Continuous Flow Synthesis | Arylacetic acids | N-(trifluoromethylthio)phthalimide | Telescoped, multi-step flow process | Scalability, short reaction times, good overall yield | acs.org |

| Deoxygenative Thiolation | Carboxylic acids | Triphenylphosphine, electrophilic SCF₃ reagent | "Umpolung" strategy, deoxygenation | Mild conditions, broad scope, late-stage functionalization | rsc.org |

| N-Trifluoromethylation | Carboxylic acid halides/esters | Isothiocyanates, Silver Fluoride (AgF) | Desulfurization-acylation sequence | Uses abundant starting materials, mild conditions | nih.gov |

Reactivity and Advanced Chemical Transformations of 4 Trifluoromethoxy Butanoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is the primary site of reactivity in 4-(trifluoromethoxy)butanoic acid, enabling a variety of transformations to produce esters, amides, and other valuable derivatives.

Formation of Acyl Fluorides and their Utility as Versatile Synthons

The conversion of carboxylic acids to acyl fluorides represents a fundamental transformation, yielding highly reactive intermediates for further synthesis. A variety of modern deoxyfluorination reagents can achieve this conversion efficiently. For instance, methods employing a combination of triphenylphosphine (B44618) (PPh₃), N-bromosuccinimide (NBS), and a fluoride (B91410) source provide a fast and simple route to acyl fluorides under mild conditions. nih.gov Another effective method utilizes XtalFluor-E, often with a catalytic amount of sodium fluoride (NaF), to convert carboxylic acids to their corresponding acyl fluorides in moderate to excellent yields. nih.gov

The resulting 4-(trifluoromethoxy)butanoyl fluoride is a versatile synthetic building block. Acyl fluorides are valuable in peptide synthesis and can act as precursors for other functional groups. For example, they can undergo deoxyfluorination using reagents like FLUOLEAD® to yield trifluoromethyl compounds, demonstrating their utility in introducing the CF₃ group. beilstein-journals.org While the aromatic analog, 4-(trifluoromethoxy)benzoyl fluoride, is a known compound synthesized from its corresponding carboxylic acid, the same principles apply to the preparation and utility of its aliphatic counterpart. ontosight.aihoffmanchemicals.com

Esterification and Amidation Reactions: Mechanistic Studies and Stereochemical Control

Esterification and amidation are cornerstone reactions of carboxylic acids. The esterification of this compound can be achieved through various catalytic methods, including Fischer esterification using an acid catalyst or by activation with coupling agents. researchgate.net Similarly, amidation, one of the most common derivatization reactions for carboxylic acids, can be performed by coupling the acid with an amine. nih.gov This is often facilitated by carbodiimide (B86325) reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for nucleophilic attack. thermofisher.com

The electron-withdrawing nature of the trifluoromethoxy group, even at the 4-position, influences these reactions. By pulling electron density through the carbon chain (an inductive effect), the group increases the electrophilicity of the carbonyl carbon in the carboxylic acid. This enhanced electrophilicity can facilitate the attack by nucleophiles such as alcohols and amines, potentially increasing reaction rates compared to non-fluorinated analogs. While specific mechanistic and stereochemical control studies on this compound are not widely documented, the principles of asymmetric catalysis and the use of chiral auxiliaries developed for other carboxylic acids would be applicable, allowing for potential stereochemical control in reactions involving chiral reactants.

Derivatization and Functionalization of the Carboxylic Acid Group in Fluorinated Systems

Beyond simple esters and amides, the carboxylic acid group of this compound can be converted into a wide array of other functional groups. nih.govthermofisher.com These derivatizations are crucial for modifying the molecule's properties or for linking it to other molecules or solid supports.

Common derivatization strategies include:

Formation of Acyl Hydrazides : Reaction with hydrazine (B178648) derivatives. thermofisher.com

Conversion to Hydroxamic Acids : Reaction with hydroxylamine (B1172632) derivatives. thermofisher.com

Transformation into Aliphatic Amines : A multi-step process involving coupling with a protected diamine, such as mono-Boc-propylenediamine, followed by deprotection to unmask the amine functionality. thermofisher.com

These transformations leverage the reactivity of the activated carboxylic acid. The presence of the fluorinated moiety generally does not impede these standard transformations and can be advantageous, as the resulting fluorinated derivatives often exhibit unique properties such as increased stability and lipophilicity. nih.gov

Table 1: Common Derivatization Reactions for Carboxylic Acids This table is interactive. Users can sort and filter the data.

| Derivative | Reagent(s) | Key Features of Transformation |

|---|---|---|

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction; often requires removal of water. |

| Amide | Amine, Coupling Agent (e.g., EDAC, DCC) | Forms a stable amide bond; widely used in peptide synthesis. nih.govthermofisher.com |

| Acyl Fluoride | Deoxyfluorination Agent (e.g., XtalFluor-E) | Creates a highly reactive intermediate for further synthesis. nih.gov |

| Acyl Hydrazide | Hydrazine | Useful for conjugation and further functionalization. thermofisher.com |

Chemical Behavior Influenced by the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF₃) is a powerful modulator of molecular properties, exerting significant electronic effects that influence acidity and reaction kinetics. Its inherent stability also makes it a desirable feature in many chemical systems.

Electronic and Inductive Effects on Molecular Acidity and Reaction Rates

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. nih.govfiveable.me This property is primarily transmitted through the sigma bonds of the molecule via an inductive effect (-I effect). solubilityofthings.comyoutube.com This withdrawal of electron density has a profound impact on the acidity of the carboxylic acid group.

By pulling electron density away from the carboxylate anion formed upon deprotonation, the trifluoromethoxy group helps to delocalize and stabilize the negative charge. quora.com A more stable conjugate base corresponds to a stronger acid. quora.com Therefore, this compound is expected to be significantly more acidic than its non-fluorinated counterpart, butanoic acid. The strength of the inductive effect diminishes with distance, so the effect of the -OCF₃ group at the 4-position will be less pronounced than if it were at the 2- or 3-position. solubilityofthings.comyoutube.com

This electron-withdrawing nature also influences reaction rates. As mentioned, it increases the electrophilicity of the carbonyl carbon, which can accelerate nucleophilic acyl substitution reactions. acs.org However, for reactions proceeding through different mechanisms, the effect can be the opposite. For instance, in certain radical reactions, a strong electron-withdrawing group might destabilize a developing intermediate, leading to a lower reaction rate. acs.org

Table 2: Comparison of pKa Values for Substituted Butanoic Acids This table illustrates the inductive effect of electronegative substituents on acidity. The pKa for this compound is an estimation based on these trends.

| Compound | pKa | Substituent Effect |

|---|---|---|

| Butanoic acid | ~4.82 | Reference compound. |

| 4-Chlorobutanoic acid | ~4.52 | Inductive electron withdrawal by chlorine increases acidity. |

| 3-Chlorobutanoic acid | ~4.05 | Stronger effect due to closer proximity of the substituent. libretexts.org |

| 2-Chlorobutanoic acid | ~2.86 | Strongest effect due to immediate proximity to the carboxyl group. libretexts.org |

| This compound | Est. ~4.2 - 4.4 | The -OCF₃ group is a very strong electron-withdrawing group; its effect is transmitted through the carbon chain. |

Stability of the Trifluoromethoxy Ether Linkage under Diverse Reaction Conditions

A key feature of the trifluoromethoxy group is its high chemical and metabolic stability. nih.govruhr-uni-bochum.de The carbon-oxygen bond in the ether linkage is strengthened, making the group robust and resistant to cleavage under a wide range of reaction conditions, including acidic and basic environments. nih.gov This stability is a primary reason for the increasing use of the -OCF₃ group in the design of pharmaceuticals and agrochemicals, as it can enhance the molecule's resistance to enzymatic degradation in biological systems. nih.govfiveable.me

The synthesis of complex molecules containing the trifluoromethoxy group often involves harsh reagents and conditions, yet the group typically remains intact. rsc.org This inertness ensures that the beneficial electronic and steric properties of the group are retained throughout a multi-step synthesis, making it a reliable and predictable substituent in advanced chemical transformations.

Exploration of C-O Bond Cleavage Pathways under Specific Photochemical or Catalytic Regimes

The trifluoromethoxy (OCF₃) group is prized for the unique physicochemical properties it imparts to organic molecules, including enhanced metabolic stability and lipophilicity. nih.govnih.gov This stability is largely due to the strong carbon-oxygen and carbon-fluorine bonds. Consequently, the cleavage of the C-O bond in trifluoromethoxy-containing compounds like this compound is a chemically challenging yet significant transformation, opening pathways to novel functionalization. Research into this area has increasingly focused on photochemical and catalytic methods that can overcome the high activation energy required for this bond scission under mild conditions. nih.govresearchgate.net

Visible-light photoredox catalysis has emerged as a powerful strategy for activating inert chemical bonds. nih.gov These methods utilize photocatalysts that, upon light absorption, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.gov While direct examples involving this compound are not extensively documented, the principles are drawn from studies on other fluoroalkoxy compounds. The general approach for C-O bond cleavage involves the generation of a radical anion intermediate through a reductive quenching pathway. nih.gov This process makes the C-O bond more susceptible to cleavage.

Catalytic systems employing transition metals or organic photoredox catalysts can facilitate the activation of the C-O bond. nih.govresearchgate.netnih.gov For instance, methods have been developed for the trifluoromethoxylation of arenes using reagents that generate the trifluoromethoxy radical (•OCF₃) under photochemical activation. nih.govresearchgate.net The reverse reaction, C-O bond cleavage, can be envisioned under specific catalytic regimes that favor the formation of an alkyl radical and a trifluoromethoxide anion or their equivalents. Cobalt-catalyzed electrochemical methods have also shown promise in activating C-O bonds for cross-coupling reactions, although these have been primarily demonstrated for benzylic alcohols rather than aliphatic trifluoromethoxy compounds. kaust.edu.sa The development of specific catalysts that can selectively target the aliphatic C(sp³)-O bond in the presence of a carboxylic acid function remains an active area of research.

Transformations Involving the Aliphatic Chain of this compound Derivatives

Modifying the aliphatic backbone of this compound while preserving the OCF₃ group allows for the synthesis of diverse and valuable fluorinated building blocks. These transformations can introduce new functional groups at various positions along the butanoic acid chain (α, β, or γ to the carboxyl group), leading to compounds with potentially new biological activities or material properties.

A key example of such a transformation is the synthesis of α-amino acids. Research has demonstrated the synthesis of 2-amino-4-(trifluoromethoxy)butanoic acid, also known as O-trifluoromethyl homoserine. researchgate.net This compound is created by introducing an amino group at the α-position (C-2) of the butanoic acid chain, converting it into a novel amino acid that can be used as a bioisostere for natural amino acids like leucine (B10760876) in drug design. researchgate.net The synthesis typically involves the alkylation of a glycine-derived nucleophile with a suitable 2-bromoethyl trifluoromethyl ether precursor, followed by hydrolysis.

Further functionalization can be achieved through various organic reactions tailored for aliphatic chains. uobasrah.edu.iq For instance, radical-based reactions can introduce substituents at specific C-H bonds, although selectivity can be a challenge. Catalytic methods using transition metals can facilitate cross-coupling reactions if a handle, such as a halogen, is first introduced onto the aliphatic chain. The carboxylic acid group itself can be used to direct reactions to the α- or β-positions. For example, α,β-unsaturation could be introduced, followed by conjugate addition reactions to install a wide variety of functional groups at the β-position. Density Functional Theory (DFT) calculations on other butanoic acid derivatives have shown that the location of frontier molecular orbitals (HOMO/LUMO) can be on the aliphatic chain, suggesting its accessibility for certain reactions. biointerfaceresearch.com

The development of practical methods for the selective functionalization of the aliphatic chain of compounds like this compound is crucial for expanding the library of available fluorinated synthons. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Trifluoromethoxy Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-(trifluoromethoxy)butanoic acid, offering insights into its stability, electronic characteristics, and spectroscopic profile.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Properties (HOMO-LUMO analysis), and Charge Distribution

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized geometry). These calculations would yield precise bond lengths, bond angles, and dihedral angles.

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. irjweb.com For instance, in studies of other carboxylic acids, these parameters have been correlated with biological activity and reactivity. researchgate.net

Furthermore, DFT is used to calculate the distribution of electron density across the molecule, often visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map would highlight the electrophilic and nucleophilic sites of this compound. The electronegative oxygen atoms of the carboxylic acid and the trifluoromethoxy group would exhibit negative potential (red/yellow), indicating regions susceptible to electrophilic attack. In contrast, the hydrogen of the carboxyl group would show a positive potential (blue), marking it as an acidic site.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are hypothetical values based on typical results for similar fluorinated carboxylic acids for illustrative purposes.)

| Property | Illustrative Value | Description |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest occupied molecular orbital, related to ionization potential. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, related to electron affinity. |

| HOMO-LUMO Gap | 8.7 eV | The energy difference between HOMO and LUMO, a descriptor of chemical reactivity and stability. nih.gov |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | C(carbonyl): +0.6e, O(carbonyl): -0.5e, O(hydroxyl): -0.6e, H(hydroxyl): +0.4e, C(alpha): +0.1e, O(ether): -0.4e, C(CF3): +0.7e, F: -0.25e | Provides an estimation of the partial charge on each atom, indicating charge distribution. researchgate.net |

Ab Initio and Semi-Empirical Methods for Predicting Spectroscopic Parameters and Reaction Pathways

Ab initio methods, which are based on first principles without empirical parameters, and semi-empirical methods, which use some experimental data to simplify calculations, are also valuable. While DFT is often the method of choice, these techniques can be used to predict spectroscopic data such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra.

These methods are also crucial for mapping out reaction pathways. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, providing a quantitative measure of a reaction's feasibility. For example, ab initio calculations have been used to study the decomposition mechanisms of related halogenated compounds. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how this compound would move, vibrate, and rotate in different environments (e.g., in a vacuum, in water, or interacting with a surface). nih.gov

A primary use of MD for a flexible molecule like this would be to explore its conformational space. The rotation around the C-C and C-O single bonds allows the molecule to adopt various shapes (conformers). MD simulations can identify the most populated conformers and the energy barriers between them. This is particularly relevant for understanding how the molecule might bind to a biological target or a catalyst surface. For instance, MD simulations have been instrumental in understanding the behavior of per- and polyfluoroalkyl substances (PFAS) at interfaces and their interactions with materials like clay minerals. mdpi.com

Theoretical Mechanistic Studies of Reactions Involving the Trifluoromethoxy and Carboxylic Acid Moieties

Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions. For this compound, theoretical studies would focus on the characteristic reactions of its two functional groups.

The carboxylic acid moiety is known to undergo reactions such as deprotonation, esterification, and reduction. Theoretical studies can model these processes, for example, by calculating the pKa value to quantify its acidity or by mapping the reaction pathway of Fischer esterification, identifying the key tetrahedral intermediate and transition states. The mechanism of decarboxylation, a crucial degradation pathway for some fluorinated acids, has been extensively studied using computational methods for related compounds like perfluorooctanoic acid (PFOA).

The trifluoromethoxy group (-OCF₃) is known for its high electronegativity and stability. irjweb.com Theoretical studies can probe its influence on the reactivity of the rest of the molecule. Mechanistic investigations might explore its stability under various conditions and its potential to participate in or direct reactions. The strong C-F bonds make this group generally resistant to degradation. Theoretical studies on the degradation of similar PFAS molecules on mineral surfaces have shown that breaking these C-F bonds is a critical and often difficult step.

In Silico Prediction of Reactivity and Selectivity in Novel Transformations

A frontier in computational chemistry is the in silico (computer-based) prediction of how a molecule will behave in new, unexplored reactions. By calculating reactivity indices derived from DFT, such as Fukui functions, one can predict which atoms in this compound are most susceptible to nucleophilic, electrophilic, or radical attack.

This predictive power can guide the design of new synthetic routes. For example, if a novel catalytic system is proposed for a C-H activation reaction, computational models could predict whether the catalyst would preferentially react with the alpha, beta, or gamma carbons of the butanoic acid chain. Similarly, these models can help rationalize the outcomes of known reactions, such as the homologation of carboxylic acids, a process that adds a single carbon atom to the molecular structure. This predictive capability accelerates the discovery of new chemical transformations and the synthesis of complex molecules.

Role of 4 Trifluoromethoxy Butanoic Acid As a Versatile Synthetic Intermediate and Chemical Probe

Utilization in the Synthesis of Complex Fluorinated Molecules and Building Blocks

While direct examples of the use of 4-(trifluoromethoxy)butanoic acid in the synthesis of a wide array of complex fluorinated molecules are not extensively documented in the literature, its structure lends itself to a variety of synthetic transformations. As a carboxylic acid, it can be readily converted into a range of derivatives such as esters, amides, and acid chlorides, which serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation.

For instance, the carboxylic acid functionality can be reduced to the corresponding alcohol, 4-(trifluoromethoxy)butan-1-ol, which can then be further functionalized. Alternatively, the butanoic acid chain provides a flexible four-carbon linker that can be incorporated into larger molecular scaffolds. The trifluoromethoxy group is generally stable under many reaction conditions, allowing for chemical modifications at other positions of the molecule.

The synthesis of various fluorinated compounds often relies on the use of building blocks containing the desired fluoroalkyl or fluoroalkoxy group. nih.gov In this context, derivatives of this compound, such as 4,4,4-trifluorocrotonaldehyde, have been shown to be versatile precursors for the enantioselective formation of trifluoromethyl-containing compounds. rsc.org Similarly, it is anticipated that this compound and its derivatives can serve as key starting materials for the synthesis of a variety of fluorinated heterocycles and other complex structures. The development of new synthetic methodologies will likely expand the utility of this compound as a foundational building block in organofluorine chemistry.

Application as a Scaffold for Designing Chemical Probes for Biological Research

The unique properties conferred by the trifluoromethoxy group make this compound an attractive scaffold for the design of chemical probes for biological research. The OCF3 group can enhance metabolic stability and membrane permeability, which are crucial attributes for effective molecular probes. mdpi.com

A significant application of this compound is its use as a precursor for the synthesis of non-coded amino acids. Specifically, it has been utilized in the synthesis of 2-amino-4-(trifluoromethoxy)butanoic acid, also known as O-trifluoromethyl homoserine. rsc.orgdocumentsdelivered.comrsc.org This trifluoromethoxy-containing analogue of natural lipophilic amino acids is a valuable building block for the modification of peptides and proteins. rsc.orgnih.gov

The synthesis of 2-amino-4-(trifluoromethoxy)butanoic acid has been achieved as a racemate and in both enantiomeric forms. rsc.org The incorporation of such fluorinated amino acids into peptides can significantly alter their conformational preferences and biological activity. The high lipophilicity of the trifluoromethoxy group can enhance the hydrophobic interactions of the peptide with its biological target. Furthermore, the introduction of the OCF3 group can improve the metabolic stability of peptides by shielding them from enzymatic degradation. acs.org

| Compound | Application | Key Findings | References |

| 2-amino-4-(trifluoromethoxy)butanoic acid | Peptide and protein modification | Synthesized from a derivative of this compound; acts as a lipophilic amino acid analogue. | rsc.orgdocumentsdelivered.comrsc.org |

The incorporation of the this compound moiety into other organic frameworks is a strategic approach to modulate their physicochemical properties for biological applications. The trifluoromethoxy group is one of the most lipophilic substituents, which can significantly impact a molecule's permeability across biological membranes and its binding affinity to protein targets. mdpi.com

For example, the introduction of a trifluoromethoxy group can enhance the binding affinity of a ligand to its receptor. nih.gov This is attributed to the unique electronic properties and the potential for favorable interactions within the binding pocket. The butanoic acid chain provides a flexible linker to attach this valuable functional group to a variety of molecular scaffolds. While specific examples detailing the direct use of this compound for this purpose are limited, the principles of medicinal chemistry strongly support its potential in this area. The development of chemical probes often involves the systematic modification of a lead compound to optimize its properties, and this compound represents a readily available building block to introduce a trifluoromethoxy group with a flexible aliphatic chain.

| Property | Effect of Trifluoromethoxy Group | Relevance to Chemical Probes | References |

| Lipophilicity | High | Enhances membrane permeability and hydrophobic interactions with targets. | mdpi.com |

| Metabolic Stability | Increased | Prolongs the in vivo lifetime of the probe. | mdpi.comnih.gov |

| Electronic Properties | Strong electron-withdrawing | Modulates binding affinity and interactions with biological targets. | mdpi.com |

Development of this compound Derivatives for Material Science Applications (e.g., as monomers or modifiers)

The unique properties of fluorinated compounds have led to their widespread use in material science. umn.eduresearchgate.net While direct applications of this compound in this field are not yet well-established, its derivatives hold significant promise as monomers or modifiers for the development of advanced materials.

Fluoropolymers, for instance, are known for their high thermal stability, chemical resistance, and low surface energy. umn.eduresearchgate.netresearchgate.net The synthesis of such polymers can be achieved through the polymerization of fluorinated monomers. rsc.orgclemson.edu A derivative of this compound, after suitable functionalization to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) group), could serve as a novel monomer. The resulting polymer would incorporate the flexible butanoic chain and the trifluoromethoxy group, potentially leading to materials with unique thermal and surface properties.

Another area of potential application is in the field of liquid crystals. oup.comtandfonline.comgoogle.comnih.gov The introduction of fluorine-containing groups, including the trifluoromethoxy group, into liquid crystal molecules can significantly influence their mesomorphic properties, such as clearing point and dielectric anisotropy. Aromatic compounds are common cores for liquid crystals, but aliphatic chains also play a crucial role. Derivatives of this compound could be incorporated into liquid crystal structures to fine-tune their properties for display applications.

Although the direct use of this compound in these specific material science applications is yet to be explored in detail, the known impact of the trifluoromethoxy group on polymer and liquid crystal properties suggests that it is a promising candidate for future research and development in this area.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(Trifluoromethoxy)butanoic acid, and how can reaction yields be optimized?

Answer:

The synthesis typically involves introducing the trifluoromethoxy group into a butanoic acid backbone via nucleophilic substitution or coupling reactions. For example, intermediates like 4-(trifluoromethoxy)benzylamine (CAS 93919-56-3) can serve as precursors for functionalization . Microwave-assisted synthesis (as demonstrated for structurally similar Fmoc-protected amino acids) can enhance reaction efficiency by reducing time and improving yields through controlled thermal activation . Post-synthesis purification via column chromatography or recrystallization is critical, with purity validation using HPLC (≥95%) .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy: and NMR are essential for confirming the trifluoromethoxy group’s presence and positional isomerism. For instance, chemical shifts for trifluoromethoxy groups typically range between -55 to -60 ppm .

- X-ray Crystallography: Programs like SHELXL (via SHELX suite) enable precise determination of molecular geometry and hydrogen-bonding networks, especially for resolving steric effects induced by the bulky trifluoromethoxy group .

Advanced: How does the trifluoromethoxy substituent influence the compound’s electronic properties and reactivity in biological systems?

Answer:

The electron-withdrawing nature of the trifluoromethoxy group increases the acidity of the carboxylic acid moiety (pKa ~2.5–3.0), enhancing its ability to form ionic interactions with target proteins. Computational studies (e.g., DFT calculations) predict altered electron density distribution, which impacts binding affinity to enzymes like NS3-NS4B in antiviral research . In vitro assays using derivatives (e.g., JNJ-A07) demonstrate that the trifluoromethoxy group improves metabolic stability by reducing oxidative degradation .

Advanced: How can researchers resolve discrepancies in reported reactivity of trifluoromethoxy-substituted butanoic acids under nucleophilic conditions?

Answer:

Contradictions in reactivity (e.g., unexpected byproducts in esterification) may arise from steric hindrance or solvent effects. Systematic studies varying solvents (polar aprotic vs. protic) and temperatures are recommended. For example, highlights how additives like nonionic emulsifiers in herbicide formulations alter reaction pathways, suggesting similar empirical optimization for nucleophilic substitutions . Controlled kinetic studies with real-time monitoring (e.g., FT-IR) can clarify mechanistic inconsistencies .

Advanced: What computational tools are effective for modeling the electronic effects of the trifluoromethoxy group in drug design?

Answer:

- Molecular Dynamics (MD): Software like GROMACS models conformational flexibility and solvation effects, critical for predicting membrane permeability.

- Docking Software: AutoDock Vina or Schrödinger Suite evaluates binding modes to targets like kinase enzymes, leveraging the trifluoromethoxy group’s unique electrostatic profile .

- Quantum Mechanics (QM): Gaussian 09 calculates frontier molecular orbitals to predict reactivity in catalytic cycles or photodegradation .

Advanced: What challenges arise when synthesizing peptide conjugates of this compound, and how can they be mitigated?

Answer:

The trifluoromethoxy group’s steric bulk can hinder coupling reactions in solid-phase peptide synthesis (SPPS). Strategies include:

- Using Fmoc-protected derivatives (e.g., tert-butoxycarbonyl (Boc) groups) to temporarily mask the carboxylic acid during backbone assembly .

- Employing coupling agents like HATU or PyBOP, which enhance activation efficiency in sterically demanding environments .

- Purifying intermediates via preparative HPLC to remove truncated sequences .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats are mandatory due to potential skin irritation .

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid) during reactions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?

Answer:

SAR studies should focus on:

- Side Chain Modifications: Introducing heterocyclic rings (e.g., pyridine) at the β-position to enhance lipophilicity and biofilm penetration .

- Bioisosteric Replacement: Substituting the trifluoromethoxy group with pentafluorosulfanyl (-SF) to evaluate potency against multidrug-resistant pathogens .

- In Silico Screening: Virtual libraries (e.g., Enamine’s Building Blocks) enable rapid identification of derivatives with optimized LogP and ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.